(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Catalog No.
S12623470
CAS No.
M.F
C20H19F3N4O
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyr...

Product Name

(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

IUPAC Name

(1-methylindol-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H19F3N4O/c1-25-7-6-14-2-3-15(12-17(14)25)19(28)27-10-8-26(9-11-27)18-5-4-16(13-24-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3

InChI Key

BVUVNEWHLUHIJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

The compound (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic molecule characterized by its unique structural components. It features an indole moiety, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring, and a piperazine ring that is substituted with a trifluoromethyl-pyridine group. The molecular formula of this compound is C20H19F3N4OC_{20}H_{19}F_{3}N_{4}O with a molecular weight of approximately 388.4 g/mol .

This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in targeting specific biological pathways.

  • Formation of the Indole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
  • Synthesis of the Piperazine Ring: The piperazine can be formed through the reaction of 1,2-dichloroethane with piperazine followed by substitution with the appropriate substituents.
  • Introduction of the Trifluoromethyl-Pyridine Group: This can be accomplished via nucleophilic aromatic substitution, where a nucleophile attacks the aromatic ring containing the trifluoromethyl group.
  • Final Coupling Reaction: The final product is obtained through acylation, where the indole derivative is reacted with the piperazine derivative to form the methanone linkage.

These reactions typically require specific conditions such as temperature control, inert atmosphere, and sometimes the use of catalysts to facilitate the desired transformations.

The synthesis methods for (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involve multi-step organic synthesis techniques. Here are some key methods:

  • Fischer Indole Synthesis: To create the indole structure.
  • Piperazine Formation: Using nucleophilic substitution reactions.
  • Trifluoromethylation: Employing reagents like trifluoromethyl iodide or trifluoroacetic acid derivatives.
  • Acylation Reactions: Utilizing acyl chlorides or anhydrides for forming the methanone group.

These methods allow for precise control over the reaction conditions and product yield.

The compound has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders or cancers due to its structural features that allow for interaction with various biological targets. Its unique combination of indole and piperazine structures could lead to novel therapeutic agents.

Additionally, it may serve as a valuable research tool in understanding receptor-ligand interactions and cellular signaling pathways.

Interaction studies involving (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone would typically focus on its binding affinity to specific receptors or enzymes. These studies can be conducted using techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics.
  • Fluorescence Resonance Energy Transfer (FRET): To study interactions at a molecular level.
  • Cell-based Assays: To evaluate biological responses upon treatment with this compound.

Such studies are crucial for determining its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone:

Compound NameStructural FeaturesUnique Characteristics
1-methyl-1H-indoleIndole structure onlyLacks additional functional groups
5-(trifluoromethyl)pyridinePyridine structureNo indole or piperazine moieties
2-(1-methylindol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethanoneMore complex structureContains octahydropyrrolo component

The uniqueness of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone lies in its combination of an indole moiety, trifluoromethyl-pyridine ring, and piperazine structure, which may confer distinct biological activities compared to other similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

388.15109573 g/mol

Monoisotopic Mass

388.15109573 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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